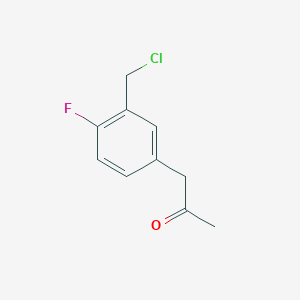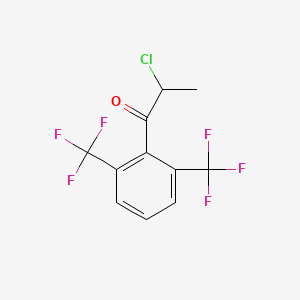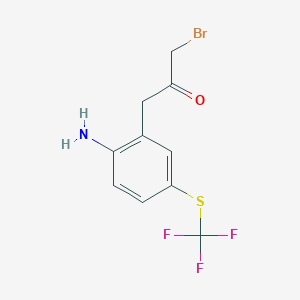
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, THF), low temperatures.
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone), room temperature.
Major Products:
Substitution: 1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-one.
Reduction: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-ol.
Oxidation: 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one.
Scientific Research Applications
1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes.
Comparison with Similar Compounds
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Fluoro-1-(2-methoxyphenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
Comparison: 1-Chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it a valuable intermediate in organic synthesis and a promising candidate for various research applications.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-chloro-1-(2-fluoro-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3 |
InChI Key |
OIIWLLZQDASRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


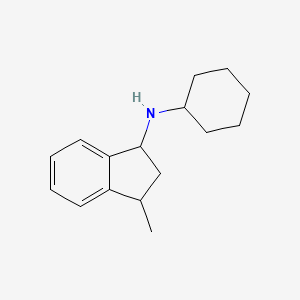

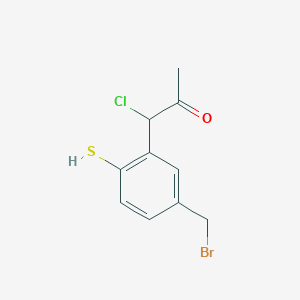

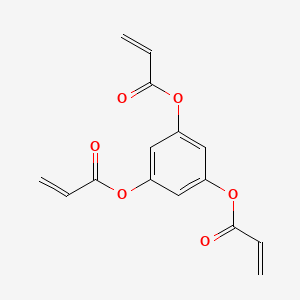



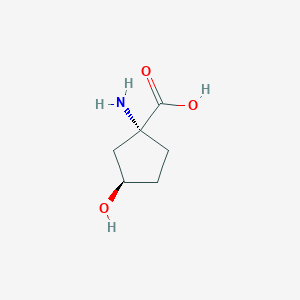

![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
